molecular formula C11H16ClFN2 B1448517 1-(2-Fluorophenyl)-1,4-diazepane hydrochloride CAS No. 1803611-41-7

1-(2-Fluorophenyl)-1,4-diazepane hydrochloride

Cat. No. B1448517
CAS RN: 1803611-41-7
M. Wt: 230.71 g/mol
InChI Key: QKDJBKXSTFJYEK-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1,4-diazepane hydrochloride (1-FP-1,4-DZH) is a novel fluorinated diazepane derivative that has been used in a variety of scientific applications. It is a versatile compound that has been used in the synthesis of drugs, the study of protein-ligand interactions, and the investigation of biochemical and physiological effects. Its unique structure and properties make it an attractive option for a wide range of applications.

Scientific Research Applications

Synthesis and Structural Studies

  • Regioselective Synthesis and Structure Analysis : The reaction of 1,2-ethylenediamine with fluorinated β-diketones affords different 1,4-diazepine series. Structures and tautomerism are established by NMR in solution, supported by density functional theory calculations. X-ray crystallography is used for analysis, providing insights into the synthesis and structural properties of 1,4-diazepane derivatives (Nieto et al., 2017).

Cancer Research

  • Sigma-2 Ligands with Anticancer Activity : Analogs of 1,4-diazepane, such as SYA013, show binding preference at the sigma-2 receptor and inhibit several cancer cell lines. This suggests potential applications in cancer treatment, highlighting the importance of 1,4-diazepane derivatives in oncological research (Asong et al., 2019).

Synthetic Methodologies

  • Efficient Synthesis Methods : A short, two-step approach to synthesize diazepane systems involves a Ugi multicomponent reaction followed by an SN2 reaction. This efficient method offers a pathway for synthesizing 1-sulfonyl 1,4-diazepan-5-ones and their derivatives, demonstrating the versatility of 1,4-diazepane in synthetic chemistry (Banfi et al., 2007).

Pharmaceutical Research

  • Antipsychotic Agent Development : The synthesis of butyrophenone analogs like 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one shows potential as atypical antipsychotic agents. These compounds demonstrate significant binding affinities at various receptors, indicating their potential in psychiatric medicine (Ablordeppey et al., 2008).

Structural and Spectroscopic Analysis

  • X-Ray Crystallography and NMR Studies : The structural and spectroscopic characterization of 1,4-diazepane derivatives, including X-ray crystallography and NMR, provides comprehensive insights into their chemical properties. These studies are crucial for understanding the molecular structure and dynamics of these compounds (Ahumada et al., 2016).

properties

IUPAC Name

1-(2-fluorophenyl)-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14;/h1-2,4-5,13H,3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDJBKXSTFJYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-1,4-diazepane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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